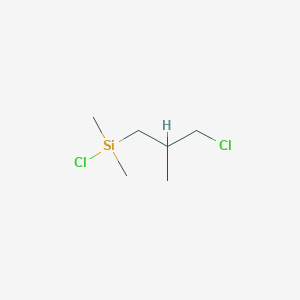







|
REACTION_CXSMILES
|
[SiH:1]([Cl:4])([CH3:3])[CH3:2].[CH2:5]([Cl:9])[C:6](=[CH2:8])[CH3:7]>>[Si:1]([CH2:7][CH:6]([CH2:5][Cl:9])[CH3:8])([CH3:3])([CH3:2])[Cl:4]
|


|
Name
|
|
|
Quantity
|
14.2 g
|
|
Type
|
reactant
|
|
Smiles
|
[SiH](C)(C)Cl
|
|
Name
|
|
|
Quantity
|
13.6 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C(C)=C)Cl
|
|
Name
|
Pt
|
|
Quantity
|
0.05 mL
|
|
Type
|
catalyst
|
|
Smiles
|
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
80 °C
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
TEMPERATURE
|
|
Details
|
Gentle heating
|
|
Type
|
CUSTOM
|
|
Details
|
a smooth exothermic reaction to 90° C. in 16 in
|
|
Type
|
CUSTOM
|
|
Details
|
Reaction
|
|
Type
|
CUSTOM
|
|
Details
|
(50 min)
|
|
Duration
|
50 min
|
|
Type
|
DISTILLATION
|
|
Details
|
Vacuum distillation
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
[Si](Cl)(C)(C)CC(C)CCl
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 23.14 g | |
| YIELD: PERCENTYIELD | 83.4% | |
| YIELD: CALCULATEDPERCENTYIELD | 83.3% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |